3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound belonging to the class of pyrimidine derivatives. It is characterized by a tetrahydropyrimidine ring structure that incorporates multiple functional groups, including carboxylic acid and keto groups. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from various starting materials, including barbituric acid and butyl derivatives. The synthesis often involves multi-step reactions that incorporate oxidation and substitution processes.
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under dioxo compounds because of the two carbonyl groups present in its molecular framework.
The synthesis of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically follows a multi-step process:
The synthetic route may involve:
The molecular structure of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid features:
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo several chemical reactions:
The oxidation process typically utilizes potassium permanganate in an aqueous medium, while reduction can be performed using sodium borohydride in methanol.
The mechanism of action for 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with biological targets:
Research indicates that compounds in this class may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
The physical properties include:
Chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 200.20 g/mol |
Melting Point | 150–160 °C |
Solubility | Soluble in water |
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has potential applications in various fields:
This compound's unique structural features and reactivity make it a valuable target for further research and development in pharmaceutical applications and synthetic methodologies.
Pyrimidine derivatives represent a cornerstone of medicinal chemistry and materials science due to their structural versatility and broad bioactivity profiles. As privileged scaffolds, they enable rational drug design by serving as core templates for targeting enzymes, receptors, and nucleic acids. The compound 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exemplifies this utility, integrating a uracil-like framework with a butyl chain and carboxylic acid moiety. This configuration supports diverse applications: the carboxylic acid facilitates salt formation or conjugation reactions for prodrug development, while the lipophilic butyl group enhances membrane permeability—a critical factor in central nervous system drug delivery [1] [2]. Industrially, such compounds serve as Heterocyclic Building Blocks for synthesizing complex molecules, including kinase inhibitors and antiviral agents, leveraging their capacity for regioselective modification [2] [6].
Table 1: Molecular Attributes of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |
Chemical Abstracts Service Registry Number | 77695-84-2 (primary); 14383-32-5 (alternative) |
Molecular Formula | C₉H₁₂N₂O₄ |
Molecular Weight | 212.21 g/mol |
Canonical Simplified Molecular-Input Line-Entry System | CCCCN1C(=CC(=O)NC1=O)C(=O)O |
Purities Available | 95%-98% (typical commercial grades) |
Notably, commercial suppliers like AiFChem and Moldb list this compound under Heterocyclic Building Blocks for drug discovery pipelines, emphasizing its role in generating combinatorial libraries [1] [2]. Its isotopic analogs (e.g., carbon-13/nitrogen-15 labeled versions) further underpin mechanistic studies in metabolic tracing, highlighting adaptability to advanced research needs [3].
The synthetic exploration of tetrahydropyrimidines dates to the early 20th century, with seminal work on Biginelli-type cyclocondensations providing foundational methodologies. 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid emerged from iterative refinements in cyclization strategies, particularly urea-malonate condensations under acidic catalysis. Early routes suffered from low yields (30–40%) due to competing decarboxylation or oligomerization, but innovations in microwave-assisted synthesis and protecting-group strategies now enable >75% yields for alkylated variants [6] [7].
The regiochemical challenge of N-alkylation (position 1 vs 3) was historically mitigated by phase-transfer catalysis, though modern approaches employ directed metalation or transition-metal-catalyzed couplings to achieve selective butylation at position 3 [6]. This evolution is reflected in commercial availability: Moldb offers multi-gram quantities (500 milligram to 5 gram tiers) at 98% purity, with pricing scaling linearly ($876–$3050), indicating optimized large-scale production [2].
Table 2: Commercial Availability and Pricing
Supplier | Purity | Quantity | Price (USD) | Lead Time |
---|---|---|---|---|
Moldb | 98% | 500 milligram | $876 | 1–3 weeks |
Moldb | 98% | 1 gram | $1,233 | 1–3 weeks |
AchemBlock | 95% | 1 gram | $1,650 | In stock |
Isotopically labeled derivatives (e.g., 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-2-¹³C-1,3-¹⁵N₂ acid) represent contemporary advances, enabling pharmacokinetic studies via mass spectrometry [3]. Such developments underscore the scaffold’s enduring value in addressing emerging scientific challenges, from targeted protein degradation to bifunctional catalyst design.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8